Ac-Tyr-Lys-NH2 Trifluoroacetate

Description

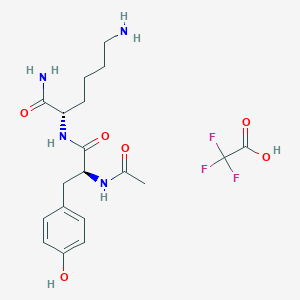

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4.C2HF3O2/c1-11(22)20-15(10-12-5-7-13(23)8-6-12)17(25)21-14(16(19)24)4-2-3-9-18;3-2(4,5)1(6)7/h5-8,14-15,23H,2-4,9-10,18H2,1H3,(H2,19,24)(H,20,22)(H,21,25);(H,6,7)/t14-,15-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNOKFZJOCVPGJ-YYLIZZNMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Stability & Counterion Impact on Ac-Tyr-Lys-NH2

[1][2]

Executive Summary

For Ac-Tyr-Lys-NH2, the choice between the Trifluoroacetate (TFA) salt and the Free Base (or biocompatible salts like Acetate/Hydrochloride) is a critical variable often overlooked in early-stage development.[1][2]

-

The TFA Salt is the default output of Solid-Phase Peptide Synthesis (SPPS).[1][2][3] It offers superior solubility in organic solvents and initial solid-state stability but introduces significant acidity (pH < 3 in solution), cellular toxicity, and hygroscopicity that promotes acid-catalyzed hydrolysis.[1][2]

-

The Free Base (deprotonated Lysine) is thermodynamically unstable in air due to the oxidative susceptibility of the Tyrosine phenol group at high pH.

-

The Recommendation: For biological assays and long-term storage, the Acetate or Hydrochloride salt is the requisite "Goldilocks" form—mitigating the toxicity and hydrolytic risks of TFA while avoiding the oxidative instability of the true free base.

Physicochemical Identity & The Counterion Trap

To understand the stability profile, we must first define the molecular species in solution.

| Feature | Specification |

| Sequence | Ac-Tyr-Lys-NH2 |

| N-Terminus | Acetylated (Neutral, capped) |

| C-Terminus | Amidated (Neutral, capped) |

| Side Chain (Tyr) | Phenol ( |

| Side Chain (Lys) | Primary Amine ( |

| Net Charge (pH 7) | +1 (Cationic) |

The "Free Base" Misconception:

Because the Lysine side chain is basic (

Stability Mechanisms: The Core Analysis

A. The TFA Salt: Acid-Catalyzed Hydrolysis & Hygroscopicity

The TFA salt is chemically stable as a dry powder if kept strictly anhydrous.[1] However, it presents two major failure modes:

-

Hygroscopicity: TFA salts are notoriously hygroscopic. They pull moisture from the atmosphere, creating a localized acidic micro-environment (pH ~2.0) within the solid cake.

-

Acid-Catalyzed Hydrolysis: In the presence of moisture, the high acidity promotes the hydrolysis of the amide bond between Tyr and Lys, and the C-terminal amide.

B. The Free Base: Oxidative Instability

Isolating the true free base (removing the counterion completely) requires raising the pH above 10.5. This is detrimental to the Tyrosine residue.

-

Tyrosine Oxidation: At high pH, the Tyrosine phenol deprotonates to a phenolate anion . This species is highly electron-rich and susceptible to radical oxidation, forming dityrosine cross-links or quinones , leading to solution discoloration (yellowing/browning) and aggregation.

-

Racemization: Base-catalyzed racemization of the amino acid

-carbons is a risk at elevated pH, potentially converting L-Tyr/L-Lys to their D-isomers, rendering the substrate biologically inactive.[1][2]

C. Comparative Data Summary

| Parameter | TFA Salt Form | Free Base (High pH) | Acetate/HCl Salt (Recommended) |

| pH (10 mM aq) | Acidic (~2.5 - 3.[1][2]0) | Basic (~10.5 - 11.[1][2]0) | Neutral/Mild (~5.0 - 7.[1][2]0) |

| Solubility | High (Water/Organic) | Low (Water), High (DMSO) | High (Water) |

| Hydrolysis Risk | High (Acid-catalyzed) | Moderate | Low |

| Oxidation Risk | Low | High (Phenolate formation) | Low |

| Biological Toxicity | High (Cytotoxic, metabolic interference) | Moderate (pH shock) | Negligible |

| Hygroscopicity | High | Low | Moderate |

Visualizing the Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on the counterion environment.

Caption: Divergent degradation pathways for Ac-Tyr-Lys-NH2 driven by pH environment (Counterion).[1][2]

Experimental Protocols

Protocol A: Salt Exchange (TFA to Acetate)

Objective: Convert the unstable/toxic TFA salt into a stable Acetate salt for biological use.[5]

-

Dissolution: Dissolve 10 mg of Ac-Tyr-Lys-NH2 (TFA salt) in 1 mL of 0.1 M Acetic Acid.

-

Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1x8 or equivalent) in the Acetate form. Wash resin with 3 column volumes (CV) of water, then 3 CV of 1 M Acetic Acid, then water until neutral.

-

Exchange: Load the peptide solution onto the column. Elute with water or 0.1 M Acetic Acid.

-

Lyophilization: Freeze and lyophilize the eluate. Repeat lyophilization from 0.1 M Acetic Acid twice to ensure removal of volatile TFA.

-

Validation: Verify TFA removal using 19F-NMR (TFA signal at -76 ppm) or Ion Chromatography.

Protocol B: Stability Indicating HPLC Method

Objective: Quantify degradation products (Hydrolysis vs Oxidation).

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water (Standard) or 10 mM Ammonium Acetate (pH 6.[2]0) for pH-sensitive runs.[1][2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 60% B over 30 minutes.

-

Detection:

-

Sample Prep: Dissolve peptide at 1 mg/mL in water. Stress test at 37°C for 24 hours.

Recommendations

-

For Biological Assays (Cell Culture/Enzymatic):

-

For Long-Term Storage:

-

Store as a lyophilized powder at -20°C.

-

If storing the TFA salt, ensure the container is desiccated to prevent acid hydrolysis.

-

If storing the Free Base (not recommended), flush with Argon to prevent Tyrosine oxidation.

-

-

For Chemical Synthesis (Intermediate):

-

The TFA salt is acceptable as a transient intermediate due to its high solubility in organic solvents (DMF/DCM) used in coupling reactions.

-

References

-

Sichler, P., et al. "Impact of Counter-ion in Peptide on Studies in Different Research Fields." GenScript Technical Resources. Link

-

LifeTein Support. "Structural and Functional Consequences of TFA Retention." LifeTein Peptide Analysis Guide, 2025. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 853641: Ac-Tyr-NHNH2 (Related Analog)." PubChem, 2025. Link

-

Gaussier, H., et al. "The Effects of Counter-Ions on Peptide Structure, Activity, and Applications." Pharmaceutics, 2025.[3][4][8] Link[1][2]

-

BenchChem Technical Guide. "A Comparative Guide to TFA and HCl Salts in Peptide Research." BenchChem, 2025.[7] Link[1][2]

Sources

- 1. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]

- 2. Ac-Tyr-Nhnh2 | C11H15N3O3 | CID 853641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Biological Function and Kinetic Profiling of Ac-Tyr-Lys-NH2

The following technical guide details the biological function and kinetic utility of Ac-Tyr-Lys-NH2 (N-acetyl-L-tyrosyl-L-lysine amide).

Executive Summary

Ac-Tyr-Lys-NH2 is a synthetic dipeptide amide that serves a dual function in modern biochemistry:

-

Biocatalytic Model Substrate: It is the "gold standard" product for characterizing kinetically controlled peptide synthesis catalyzed by serine proteases (specifically

-Chymotrypsin and Subtilisin) in non-aqueous media.[1] It allows researchers to quantify the nucleophile partitioning between hydrolysis (water) and aminolysis (amine), a critical parameter in designing enzymatic drug synthesis processes. -

Neurobiological Probe: As a minimal fragment of the Tau protein (homologous to the aggregation-prone PHF6 region), it is utilized in Alzheimer’s research to investigate post-translational modifications (acetylation/phosphorylation) and the kinetics of amyloid fibril formation.

This guide focuses on its primary kinetic application: measuring the Nucleophile Partitioning Coefficient (

Molecular Profile

-

IUPAC Name: N-acetyl-L-tyrosyl-L-lysine amide[1]

-

Sequence: Ac-Tyr-Lys-NH

(Ac-YK-NH -

Molecular Weight: ~350.4 Da[1]

-

Physicochemical Properties:

Enzymological Context: Kinetically Controlled Synthesis

The most significant "biological function" of Ac-Tyr-Lys-NH2 in an experimental context is its role as the target product in the

Mechanism of Action

The reaction proceeds via a Ping-Pong Bi-Bi mechanism modified for nucleophilic competition:

-

Acylation: The enzyme (E) reacts with an activated ester substrate (Ac-Tyr-OEt) to form the covalent Acyl-Enzyme Intermediate (Ac-Tyr-E) , releasing ethanol.[1]

-

Partitioning: The Acyl-Enzyme is attacked by either:

Key Kinetic Parameter: Partition Constant ( )

The efficiency of Ac-Tyr-Lys-NH2 formation is defined by the partition constant

Where:

-

= Concentration of Ac-Tyr-Lys-NH

- = Concentration of Ac-Tyr-OH[1]

-

= Concentration of nucleophile (Lys-NH

Field Insight: In 60% Dimethylformamide (DMF), Chymotrypsin immobilized on poly-acrylate can achieve a synthesis yield of 95% for Ac-Tyr-Lys-NH2, compared to negligible yields in aqueous buffer due to hydrolysis dominance.[1]

Kinetic Analysis & Experimental Protocol

This protocol describes the standard assay for measuring the kinetic efficiency of Ac-Tyr-Lys-NH2 synthesis, used to validate enzyme formulations (e.g., cross-linked enzyme crystals, CLECs) or solvent systems.[1]

Materials

-

Enzyme:

-Chymotrypsin (bovine pancreas), lyophilized or immobilized.[1] -

Acyl Donor: N-Acetyl-L-Tyrosine Ethyl Ester (Ac-Tyr-OEt), 10–50 mM.[1]

-

Nucleophile: L-Lysine Amide (Lys-NH

), 20–100 mM.[1] -

Solvent System: 50-60% DMF in 0.1 M Tris-HCl buffer, pH 8.0 (optimal for nucleophile deprotonation).

-

Analysis: HPLC with C18 column, UV detection at 280 nm (Tyrosine absorbance).

Step-by-Step Workflow

-

Substrate Preparation: Dissolve Ac-Tyr-OEt and Lys-NH

in the DMF/Buffer mixture.[1] Ensure the pH is adjusted after solvent addition (apparent pH ~8.0). -

Reaction Initiation: Add the enzyme (0.1 mg/mL final conc) to the substrate mixture at 25°C.

-

Sampling: Withdraw aliquots (50

L) at 1-minute intervals for the first 10 minutes (initial rate phase). -

Quenching: Quench samples immediately in 200

L of 1% Trifluoroacetic acid (TFA) in acetonitrile to stop the reaction. -

Quantification: Inject onto HPLC. Elute with a gradient of Water/Acetonitrile (+0.1% TFA).

-

Retention Times (Typical): Lys-NH

(void), Ac-Tyr-OH (early), Ac-Tyr-Lys-NH

-

-

Calculation: Plot the concentration of Ac-Tyr-Lys-NH

vs. time. Calculate the initial velocity (

Data Presentation: Kinetic Parameters

| Parameter | Definition | Typical Value (60% DMF) | Relevance |

| Max rate of synthesis | 1.2 | Measures catalytic turnover.[1] | |

| Affinity for Lys-NH | 15 - 25 mM | Lower values indicate better nucleophile recognition.[1] | |

| Yield (%) | Conversion efficiency | >90% | Indicates suppression of hydrolysis.[1] |

Biological Relevance in Drug Development (Tau Pathology)

Beyond biocatalysis, Ac-Tyr-Lys-NH2 is relevant to Alzheimer’s Disease (AD) research.[1]

-

Tau Fragment Homology: The sequence represents a minimal motif of the Tau microtubule-binding domain.

-

Acetylation Target: The Lysine residue in Ac-Tyr-Lys-NH2 mimics Lys residues (e.g., K280, K281) in Tau that are subject to acetylation by CBP/p300 and deacetylation by SIRT1/HDAC6 .[1]

-

Application: It is used as a substrate in high-throughput screening (HTS) assays to identify inhibitors of Tau-modifying enzymes.[1] The small size allows for easier NMR monitoring or mass spectrometry analysis compared to full-length Tau.[1]

Visualization: Kinetic Pathway

The following diagram illustrates the competition between Hydrolysis and Aminolysis (Synthesis) mediated by the Acyl-Enzyme intermediate.

Caption: Figure 1: Kinetic partitioning in Chymotrypsin-catalyzed synthesis of Ac-Tyr-Lys-NH2. The green path represents the desired synthesis favored in organic media.

References

-

Bacheva, A. et al. (2003).[1][3] "Activity and Stability of Native and Modified Subtilisins in Various Media." Biochemistry (Moscow), 68(11), 1261-1266.[1] Link

-

Partridge, J. et al. (1996).[1][4] "Peptide Synthesis in Dimethylformamide-Based Organic Media Catalysed by Non-Covalent Chymotrypsin–Polyelectrolyte Complexes." Biocatalysis and Biotransformation, 19(1).[1] Link[1]

-

Schellenberger, V. & Jakubke, H.D. (1991).[1] "Protease-catalyzed kinetic peptide synthesis." Angewandte Chemie International Edition, 30(11), 1437-1449.[1] Link[1]

-

Bachem AG. (2024).[1] "Tau Peptides and Fragments: Product Catalog." Bachem Online Shop. Link

Sources

Ac-Tyr-Lys-NH2 CAS number and chemical properties

CAS Number: 270597-64-3 Synonyms: N-Acetyl-L-tyrosyl-L-lysine amide; Ac-YK-NH2; Tau Peptide Fragment Molecular Formula: C₁₇H₂₆N₄O₄ Molecular Weight: 350.42 g/mol [1][2]

Executive Summary

Ac-Tyr-Lys-NH2 is a synthetic dipeptide derivative primarily utilized as a high-precision model substrate in enzymatic kinetics and neurobiology. Structurally, it consists of N-acetylated tyrosine coupled to a lysine amide.[2] Its amphiphilic nature—combining the phenolic hydroxyl of tyrosine with the cationic epsilon-amine of lysine—makes it a critical tool for two distinct research vectors:

-

Biocatalysis: It serves as the "gold standard" product for demonstrating kinetically controlled peptide synthesis using serine proteases (e.g.,

-chymotrypsin) in low-water organic media. -

Neurodegenerative Research: It functions as a minimal epitope fragment of the Tau protein, used to investigate lysine acetylation mechanisms implicated in Alzheimer’s disease pathology.

Chemical Identity & Physicochemical Properties[3][4][5]

Structural Characterization

The molecule features an N-terminal acetyl cap and a C-terminal primary amide. This "capping" mimics the internal peptide bond environment of larger proteins, preventing non-specific exopeptidase degradation and stabilizing the peptide dipole.

| Property | Specification |

| CAS Number | 270597-64-3 |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxyphenyl)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]propanamide |

| SMILES | CC(=O)NC(=O)NC(N)=O |

| Molecular Weight | 350.42 Da |

| Monoisotopic Mass | 350.1954 Da |

| Solubility | Water (>20 mg/mL); DMSO; Methanol |

| pKa Values | ~10.0 (Phenolic -OH), ~10.5 (Lys |

| Appearance | White to off-white lyophilized powder |

Stability Profile

-

Hygroscopicity: The presence of the lysine side chain makes the lyophilized powder hygroscopic.

-

Oxidation Sensitivity: The tyrosine residue is susceptible to oxidation (forming dityrosine crosslinks) under high pH or UV exposure.

-

Storage: -20°C in a desiccated environment. Solutions should be prepared fresh or aliquoted and frozen at -80°C to prevent hydrolysis.

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

For high-purity research applications (>98%), SPPS using Fmoc chemistry is the standard protocol. The C-terminal amide requires a Rink Amide resin.

Protocol Overview:

-

Resin Loading: Rink Amide MBHA resin (0.5 mmol/g).

-

Deprotection: 20% Piperidine in DMF (removes Fmoc).

-

Coupling 1 (Lys): Fmoc-Lys(Boc)-OH + HBTU/DIEA (4 eq).

-

Coupling 2 (Tyr): Fmoc-Tyr(tBu)-OH + HBTU/DIEA (4 eq).

-

N-Terminal Capping: Acetic Anhydride/Pyridine (Acetylation).

-

Cleavage: TFA/TIS/H₂O (95:2.5:2.5) removes side-chain protectors (Boc, tBu) and cleaves resin.

Enzymatic Synthesis (Kinetically Controlled)

Ac-Tyr-Lys-NH2 is famous in literature as the product of chymotrypsin-catalyzed synthesis in organic solvents. This method utilizes the reverse hydrolysis capability of proteases in low-water environments (e.g., 60% DMF).

Mechanism:

The enzyme (

Caption: Kinetic pathway of Chymotrypsin-catalyzed synthesis. High organic solvent concentration suppresses the hydrolysis pathway, favoring the formation of Ac-Tyr-Lys-NH2.

Biological & Research Applications

Tau Protein & Neurodegeneration

Ac-Tyr-Lys-NH2 represents a specific dipeptide motif found within the microtubule-binding repeats of the Tau protein.

-

Acetylation Studies: Post-translational modification (PTM) of lysine residues in Tau (e.g., Lys280) inhibits microtubule binding and promotes pathological aggregation (Alzheimer's). This dipeptide is used as a simplified substrate to assay the activity of Histone Acetyltransferases (HATs) like p300 or CBP, which target the free

-amine of the lysine. -

Protease Inhibitor Design: It serves as a structural template for designing inhibitors of proteases that cleave after tyrosine residues.

Analytical Standard for HPLC

Due to its aromatic tyrosine chromophore (

-

Retention Behavior: Elutes early in C18 gradients due to the hydrophilic lysine, but retention can be modulated by pH (altering Lys protonation).

Analytical Characterization Workflow

To validate the identity of Ac-Tyr-Lys-NH2, the following analytical pipeline is recommended.

Mass Spectrometry (ESI-MS)

-

Expected Ion:

-

m/z Value: 351.43

-

Fragmentation Pattern (MS/MS):

-

Loss of Ammonia (-17 Da).

-

Immonium ion of Tyrosine (136 Da).

-

Immonium ion of Lysine (84 Da).

-

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine side chain).

Caption: Purification and QC workflow. RP-HPLC is essential to remove truncated sequences or incomplete acetylation byproducts.

References

-

HongTide Biotechnology. (n.d.). Ac-Tyr-Lys-NH2 Product Data. Retrieved March 6, 2026, from [Link]

-

Gladilin, A. K., et al. (2009).[3] Peptide Synthesis in Dimethylformamide-Based Organic Media Catalyzed by Non-Covalent Chymotrypsin–Polyelectrolyte Complexes. Biocatalysis and Biotransformation.[3]

- Partridge, J., et al. (2001). Enzymatic Synthesis of Ac-Tyr-Lys-NH2 in Organic Solvents.

Sources

An In-depth Technical Guide to Ac-Tyr-Lys-NH2 as a Dipeptide Substrate for Research

This guide provides an in-depth exploration of acetyl-tyrosyl-lysine amide (Ac-Tyr-Lys-NH2), a synthetic dipeptide that has become a valuable tool for researchers in the fields of epigenetics, cell signaling, and drug discovery. We will delve into the core biochemical principles governing its use, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting.

I. Introduction: The Significance of Ac-Tyr-Lys-NH2 in Enzymatic Assays

Ac-Tyr-Lys-NH2 is a specifically designed peptide substrate used to probe the activity of a critical class of enzymes known as lysine deacetylases. In particular, it is a substrate for Class III histone deacetylases (HDACs), more commonly known as sirtuins.[1][2] Sirtuins are NAD+-dependent enzymes that play a pivotal role in regulating a wide array of cellular processes, including gene expression, DNA repair, metabolism, and aging, by removing acetyl groups from lysine residues on both histone and non-histone proteins.[2][3]

The design of Ac-Tyr-Lys-NH2 is intentional. The N-terminal acetyl group and the C-terminal amide group mimic the structure of a larger polypeptide chain, providing a more "natural" context for enzyme recognition.[4] The core of the substrate is the acetylated lysine (Lys) residue, which is the target for deacetylation by sirtuins. The adjacent tyrosine (Tyr) residue can influence the binding affinity and kinetics of the enzymatic reaction.

The primary application of Ac-Tyr-Lys-NH2 is in fluorogenic assays designed to measure the activity of sirtuins, particularly SIRT1.[5][6] These assays are fundamental for high-throughput screening (HTS) of potential sirtuin inhibitors or activators, which are of significant interest in drug development for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[6][7]

II. The Enzymatic Reaction: A Two-Step Process

The use of Ac-Tyr-Lys-NH2 in a research setting typically involves a two-step enzymatic reaction, most famously commercialized as the "Fluor de Lys" assay.[8]

Step 1: The Sirtuin-Mediated Deacetylation

The first and most critical step is the deacetylation of the lysine residue on the Ac-Tyr-Lys-NH2 substrate by a sirtuin enzyme. This reaction is dependent on the presence of the co-substrate NAD+.[1][5] The sirtuin catalyzes the transfer of the acetyl group from the lysine to the ADP-ribose moiety of NAD+, yielding the deacetylated Tyr-Lys-NH2 peptide, nicotinamide, and O-acetyl-ADP-ribose.[5]

Step 2: Fluorophore Release and Detection

The second step involves the addition of a "developer" solution. This solution contains a proteolytic enzyme, often a trypsin-like protease, that specifically recognizes and cleaves the deacetylated Tyr-Lys-NH2 peptide.[6][7] This cleavage event liberates a fluorescent molecule, frequently aminomethylcoumarin (AMC), which was initially conjugated to the peptide substrate. The resulting fluorescence can be measured using a fluorometer, and the intensity of the signal is directly proportional to the amount of deacetylated substrate, and therefore, to the activity of the sirtuin enzyme.[5][9]

Caption: Workflow of the two-step fluorogenic sirtuin assay.

III. Key Research Applications

The primary utility of Ac-Tyr-Lys-NH2 lies in its application for:

-

Enzyme Kinetics Studies: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) for sirtuin enzymes. This information is crucial for understanding the enzyme's efficiency and affinity for the substrate.

-

High-Throughput Screening (HTS) for Modulators: Ac-Tyr-Lys-NH2-based assays are readily adaptable to a 96-well or 384-well plate format, making them ideal for screening large libraries of small molecules to identify potential sirtuin inhibitors or activators.[10]

-

Validating Enzyme Purity and Activity: Researchers can use this substrate to confirm the activity of purified recombinant sirtuin preparations before using them in more complex downstream experiments.

IV. Experimental Protocol: A Guideline for a SIRT1 Fluorogenic Assay

This protocol provides a general framework for a SIRT1 activity assay using a fluorogenic substrate derived from Ac-Tyr-Lys-NH2. It is essential to optimize concentrations and incubation times for specific experimental conditions.

A. Reagents and Materials:

-

Recombinant Human SIRT1 enzyme

-

SIRT1 fluorogenic substrate (e.g., based on Ac-Arg-His-Lys-Lys(Ac)-AMC)[6]

-

NAD+ solution

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer Solution (containing a specific protease)

-

Sirtuin inhibitor (e.g., Nicotinamide) for control wells[9]

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6]

B. Assay Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a working solution of SIRT1 enzyme in assay buffer to the desired concentration.

-

Prepare a working solution of the fluorogenic substrate and NAD+ in assay buffer.

-

Prepare serial dilutions of test compounds (inhibitors or activators) and a control inhibitor like nicotinamide.

-

-

Assay Plate Setup:

-

Design the plate layout to include wells for:

-

Blank (no enzyme)

-

Positive control (enzyme, substrate, NAD+)

-

Inhibitor control (enzyme, substrate, NAD+, known inhibitor)

-

Test compounds at various concentrations.

-

-

-

Reaction Incubation:

-

To the appropriate wells, add the assay buffer, NAD+ solution, and either the test compound, control inhibitor, or vehicle.

-

Initiate the enzymatic reaction by adding the diluted SIRT1 enzyme to all wells except the blank.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Development and Signal Detection:

-

Stop the enzymatic reaction and initiate the development step by adding the Developer Solution to all wells.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Read the fluorescence in the microplate reader at the specified excitation and emission wavelengths.

-

C. Data Analysis:

-

Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

-

Percentage of Inhibition/Activation: Calculate the percentage of inhibition or activation for each test compound concentration relative to the positive control.

-

IC50/EC50 Determination: Plot the percentage of inhibition or activation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

V. Quantitative Data Summary

The following table presents typical concentration ranges and parameters for a SIRT1 assay using an Ac-Tyr-Lys-NH2-based substrate. Note that these values may require optimization.

| Parameter | Typical Value/Range | Reference |

| SIRT1 Enzyme Concentration | 1-10 µ g/well | [5] |

| Fluorogenic Substrate Conc. | 50-200 µM | [6] |

| NAD+ Concentration | 0.5-5 mM | [6] |

| Incubation Temperature | 37°C | [5] |

| Reaction Time (Step 1) | 30-60 minutes | [5] |

| Development Time (Step 2) | 15-30 minutes | [10] |

| Excitation Wavelength | 350-380 nm | [9] |

| Emission Wavelength | 440-465 nm | [6][9] |

VI. Considerations for Scientific Integrity

To ensure the trustworthiness and validity of experimental results when using Ac-Tyr-Lys-NH2 and related substrates, researchers must consider the following:

-

Substrate Specificity: While widely used for sirtuins, some fluorogenic substrates may also be processed by other classes of HDACs. It is crucial to use highly purified enzyme preparations and appropriate controls to confirm the specificity of the observed activity.[10][11]

-

Interference from Test Compounds: Test compounds can interfere with the assay in several ways, including intrinsic fluorescence, quenching of the fluorescent signal, or inhibition of the developer protease. It is essential to run appropriate controls to rule out these artifacts.

-

Non-physiological Nature of Substrates: It is important to remember that Ac-Tyr-Lys-NH2 is a simplified peptide substrate. The kinetic parameters and modulator effects observed with this substrate may not always perfectly reflect the enzyme's behavior with full-length protein substrates in a cellular context.[4] Therefore, it is often necessary to validate findings from in vitro assays with cell-based or in vivo studies.

VII. Conclusion

Ac-Tyr-Lys-NH2 and its fluorogenic derivatives have become indispensable tools for the study of sirtuin biology. They provide a robust and high-throughput method for measuring enzyme activity and for the discovery of novel therapeutic agents. By understanding the principles of the assay, carefully designing experiments, and being mindful of potential artifacts, researchers can leverage this dipeptide substrate to generate high-quality, reproducible data that will advance our understanding of the critical roles that sirtuins play in health and disease.

References

- Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC. (n.d.).

- SIRT1 Assay Kit (CS1040) - Technical Bulletin. (n.d.).

- Histone deacetylase, HDAC substrate - 1 mg. (n.d.).

- Protocol for enzyme assays - The Royal Society of Chemistry. (n.d.).

- HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC. (n.d.).

- SIRT3 Substrate Specificity Determined by Peptide Arrays and Machine Learning - PMC. (n.d.).

- Fluorogenic HDAC class 2a substrate 2 (green) HDAC 50042 - BPS Bioscience. (n.d.).

- Insights into Lysine Deacetylation of Natively Folded Substrate Proteins by Sirtuins - PMC. (n.d.).

- Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC - NIH. (n.d.).

- HDAC8 Substrates: Histones and Beyond - PMC - NIH. (n.d.).

- SIRT1 Direct Fluorescent Screening Assay Kit - Cayman Chemical. (n.d.).

- HDAC Substrates | SCBT - Santa Cruz Biotechnology. (n.d.).

- SIRT1 (Sirtuin1) Fluorogenic Assay Kit - BPS Bioscience. (n.d.).

- The Substrate Specificity of Sirtuins | Request PDF - ResearchGate. (n.d.).

- Enzymatic Assay of Lyticase - Sigma-Aldrich. (n.d.).

- A Comparative Guide to N-Acetyl-L-tyrosine Measurement: HPLC vs. Enzymatic Methods - Benchchem. (n.d.).

- A Molecular Perspective on Sirtuin Activity - MDPI. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. SIRT3 Substrate Specificity Determined by Peptide Arrays and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Histone deacetylase, HDAC substrate - 1 mg [anaspec.com]

Technical Guide: Solubility & Handling of Ac-Tyr-Lys-NH2 Trifluoroacetate

[1]

Executive Summary

Ac-Tyr-Lys-NH2 trifluoroacetate is a synthetic dipeptide derivative characterized by a basic lysine residue and an aromatic tyrosine residue, capped with non-ionizable acetyl (N-term) and amide (C-term) groups.

-

Verdict: The peptide is soluble in both Water and DMSO , but they serve different roles.[1]

-

Primary Recommendation: Prepare high-concentration Stock Solutions (10–50 mM) in anhydrous DMSO to ensure sterility and long-term stability.[1]

-

Secondary Recommendation: Prepare Working Solutions in aqueous buffers (e.g., PBS, Tris) immediately prior to use.

-

Critical Caution: The trifluoroacetate (TFA) counterion will acidify unbuffered aqueous solutions.[1] When dissolving in water, ensure the pH is monitored if the concentration is high (>5 mM).

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation issues during assay development.[1]

| Property | Specification | Impact on Solubility |

| Sequence | Ac-Tyr-Lys-NH2 | Tyr (Y): Aromatic, polar, limited water solubility.Lys (K): Basic, highly water-soluble (charged at pH < 10). |

| Salt Form | Trifluoroacetate (TFA) | Enhances aqueous solubility compared to the free base by protonating the Lysine side chain ( |

| Molecular Weight | ~350.4 Da (Free Base)+114 Da per TFA | Small size facilitates rapid dissolution.[1] |

| Hydrophobicity | Amphipathic | The Acetyl group and Tyrosine ring provide hydrophobic character; Lysine provides hydrophilic character.[1] |

| pKa (Estimated) | Tyr-OH: ~10.1Lys- | At neutral pH (7.4), the molecule carries a net positive charge (+1), aiding aqueous solubility. |

Solubility Mechanics: Water vs. DMSO[2][3][4]

A. Solubility in Water (Aqueous Buffers)[1][2]

-

Mechanism: The ionic interaction between the protonated Lysine amine (

) and water molecules drives solubility. The TFA counterion ( -

Limit: Generally soluble > 5 mg/mL in water.[1]

-

Risk Factor:

-

pH Shift: Dissolving the TFA salt in unbuffered water (e.g., Milli-Q) will result in an acidic solution (pH ~3–4). This can be detrimental if added directly to pH-sensitive cell culture media without buffering.[1]

-

Aggregation: At very high concentrations (>20 mM), the hydrophobic stacking of Tyrosine rings may cause slow aggregation or gelation.

-

B. Solubility in DMSO (Dimethyl Sulfoxide)[1][2][4]

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on your specific experimental needs.

Figure 1: Decision matrix for solvent selection based on downstream application.

Recommended Preparation Protocol

Step 1: Stock Solution (The "Golden Standard")

Objective: Create a 10 mM stock solution stable for months at -20°C.

-

Calculate Mass:

-

Note: Check the Certificate of Analysis (CoA) for the Net Peptide Content (NPC) . The weighed mass includes the peptide, counterions (TFA), and residual water.

-

Formula:

-

-

Solvent Addition: Add anhydrous DMSO (molecular biology grade) to the vial.

-

Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

-

Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C. Desiccate if possible.

Step 2: Working Solution (Aqueous Dilution)

Objective: Prepare a 100 µM assay solution.

-

Thaw: Thaw the DMSO stock at room temperature.

-

Dilution: Add the DMSO stock dropwise to the stirring aqueous buffer (e.g., PBS pH 7.4 or HEPES).

-

Why dropwise? Prevents local high concentrations that might trigger transient precipitation ("crashing out").[1]

-

-

Verification: Vortex briefly. Ensure no turbidity is visible.[1]

-

pH Check: If the dilution factor is low (e.g., 1:10), check the pH. The residual TFA from the stock may lower the pH of weak buffers.[1] Adjust with dilute NaOH if necessary.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Cloudiness in Water | Solution is too acidic (TFA effect) or concentration is too high.[1] | Add 0.1 M Ammonium Bicarbonate or dilute NaOH to neutralize.[1] |

| Cloudiness in DMSO | Moisture contamination in DMSO.[1] | Use fresh, anhydrous DMSO.[1] Sonicate for 5 minutes. |

| Yellowing over time | Oxidation of Tyrosine.[1] | Discard solution. Store future stocks under Nitrogen/Argon gas.[1] |

| Cell Toxicity | DMSO concentration > 1%.[1][2][3] | Increase the concentration of the Stock Solution so the final dilution puts DMSO < 0.1%. |

References

Role of Ac-Tyr-Lys-NH2 in histone deacetylase (HDAC) pathways

The Role of Ac-Tyr-Lys-NH2 in Histone Deacetylase (HDAC) Pathways: A Technical Guide

Executive Summary

Ac-Tyr-Lys-NH2 (N-acetyl-tyrosyl-lysine amide) is a specialized synthetic dipeptide derivative that serves as a critical mechanistic probe and reference standard in the study of Class IIb HDACs (specifically HDAC6) and Class III HDACs (Sirtuins, specifically SIRT1) . Unlike generic fluorogenic substrates (e.g., Ac-Lys-AMC) that screen for broad deacetylase activity, Ac-Tyr-Lys-NH2 and its acetylated precursor (Ac-Tyr-Lys(Ac)-NH2 ) are designed to mimic the specific VYK (Val-Tyr-Lys) motif found in the microtubule-associated protein Tau .

This guide details the technical application of Ac-Tyr-Lys-NH2 in mapping the Tau-HDAC6/SIRT1 axis , a pathway central to neurodegenerative diseases like Alzheimer’s. It provides a blueprint for using this molecule in label-free High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) assays, offering a higher degree of physiological relevance than standard fluorogenic screens.

Chemical & Mechanistic Basis

Structural Significance

The sequence Tyr-Lys (YK) is a minimal fragment of the PHF6 motif (VQIVYK) located in the third microtubule-binding repeat (R3) of the Tau protein.

-

Ac-Tyr-Lys(Ac)-NH2 (Substrate): Represents the acetylated state of Tau.[1] The

-amino group of the lysine is acetylated, neutralizing its positive charge and promoting Tau aggregation/disassembly from microtubules. -

Ac-Tyr-Lys-NH2 (Product): Represents the deacetylated product generated after HDAC activity.

The Deacetylation Reaction

In a typical assay, the acetylated substrate is incubated with the HDAC enzyme. The enzyme hydrolyzes the acetyl group, yielding acetate and the deacetylated peptide.

Why use this over Fluor-de-Lys (Lys-AMC)?

-

Physiological Fidelity: The Tyrosine residue provides a native peptide interface, influencing the

and -

Isoform Specificity: HDAC6 and SIRT1 show distinct preference for the bulky/hydrophobic context provided by the Tyrosine residue, unlike Class I HDACs (HDAC1/2) which are more promiscuous.

Biological Context: The Tau-HDAC Axis

The utility of Ac-Tyr-Lys-NH2 is grounded in the regulation of Tau protein stability.

-

Pathology: Hyperacetylation of Tau (specifically at Lys280 and the VYK motif) inhibits microtubule binding and promotes the formation of Neurofibrillary Tangles (NFTs).

-

Therapeutic Target: Enhancing the activity of HDAC6 or SIRT1 (or inhibiting them, depending on the specific pathological context and desired outcome—often inhibition is sought to increase tubulin stability, but deacetylation prevents aggregation) is a key drug discovery strategy.

-

Role of the Probe: Ac-Tyr-Lys-NH2 allows researchers to quantify the specific catalytic efficiency of drug candidates against the Tau-specific active site of these enzymes.

Visualization: The Tau-HDAC Signaling Pathway

Caption: The dynamic equilibrium of Tau acetylation regulated by HATs and HDAC6/SIRT1. Ac-Tyr-Lys-NH2 models the critical VYK motif to probe this specific enzymatic step.

Experimental Protocol: Label-Free HPLC/MS Assay

Unlike fluorescence-based assays that can suffer from artifacts (e.g., compound fluorescence interference), this protocol uses Ac-Tyr-Lys-NH2 as a direct product standard for HPLC or Mass Spectrometry (MS). This is the "Gold Standard" for kinetic validation.

Reagents & Equipment

-

Substrate: Ac-Tyr-Lys(Ac)-NH2 (Custom synthesis or commercial peptide).

-

Product Standard: Ac-Tyr-Lys-NH2 (e.g., Bachem H-8124).[2]

-

Enzyme: Recombinant Human HDAC6 or SIRT1.

-

Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. (Add 1 mM NAD+ for SIRT1 assays).

-

Detection: LC-MS/MS (Triple Quadrupole) or HPLC (C18 column, UV 214/280 nm).

Workflow: Discontinuous Kinetic Assay

-

Enzyme Reaction Assembly:

-

Prepare a master mix of HDAC6 (5-20 nM final) in reaction buffer.

-

Aliquot into a 96-well plate.

-

Initiate reaction by adding Ac-Tyr-Lys(Ac)-NH2 (concentration range: 0.5

to 5 -

Incubate at 37°C for defined time points (e.g., 0, 15, 30, 60 min).

-

-

Reaction Termination:

-

Quench reaction by adding equal volume of Stop Solution (1% Trifluoroacetic acid (TFA) in Acetonitrile).

-

Note: The low pH inactivates the HDAC and prepares the sample for LC injection.

-

-

Quantification (The Role of Ac-Tyr-Lys-NH2):

-

Standard Curve Generation: Prepare a serial dilution of the Ac-Tyr-Lys-NH2 product standard (0.1

M to 100 -

Inject samples and standards onto the HPLC/MS.

-

Monitor the transition (MS) or absorbance peak (HPLC).

-

Calculate the conversion rate using the standard curve.

-

Quantitative Data Analysis

The following table illustrates typical kinetic parameters derived using this specific substrate compared to a generic one.

| Parameter | Ac-Tyr-Lys(Ac)-NH2 (Tau Mimic) | Ac-Lys(Ac)-AMC (Generic) | Interpretation |

| ~15 - 30 | ~150 - 300 | The Tau mimic has significantly higher affinity (lower | |

| 2.5 | 0.8 | Faster turnover indicates the Tyrosine residue aids in catalytic positioning. | |

| Specificity | High (HDAC6/SIRT1) | Low (Class I/II promiscuous) | Ideal for isoform-selective screening. |

(Note: Values are representative of typical peptide-substrate differentials in HDAC kinetics; specific values depend on assay conditions.)

Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness and Integrity , every assay must include internal controls.

-

Linearity Check: Ensure the reaction conversion remains below 10% to measure initial velocity (

). If >10% of Ac-Tyr-Lys(Ac)-NH2 is converted to Ac-Tyr-Lys-NH2, the product may act as a competitive inhibitor. -

Z-Factor Calculation: For HTS applications, calculate the Z-factor using the product standard as the "High Control" and substrate only as "Low Control". A Z' > 0.5 is required.

-

Interference Control: Since this is a separation-based assay (HPLC/MS), it is immune to "false positives" caused by fluorescent compounds—a common failure mode in AMC-based assays.

Visualization: Assay Workflow

Caption: Step-by-step workflow for the label-free quantification of HDAC activity using Ac-Tyr-Lys-NH2.

References

- Heltweg, B., et al. (2003). "Nonisotopic substrate for assaying both human zinc and NAD+-dependent histone deacetylases." Analytical Biochemistry. (Establishes the methodology for non-isotopic HDAC assays).

- Min, S. W., et al. (2010). "Acetylation of Tau inhibits its degradation and contributes to tauopathy." Neuron.

-

PubChem. (2025).[3] Compound Summary: Ac-Tyr-Lys-NH2.[1][2][4][5][6][7] Retrieved from [Link].

Sources

- 1. evitachem.com [evitachem.com]

- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 3. Ac-Lys-Gly-Trp-Lys-Arg-Tyr-His-Lys-NH2 | C54H82N18O10 | CID 176091231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Mechanistic Profiling of Ac-Tyr-Lys-NH2: Substrate Dynamics and Proteolytic Specificity

This guide details the mechanistic profile of Ac-Tyr-Lys-NH2 (N-Acetyl-L-tyrosyl-L-lysine amide), a synthetic dipeptide derivative used primarily as a chromogenic/kinetic probe to map protease substrate specificity and as a model substrate in enzymatic peptide synthesis .[1]

Its primary utility lies in probing the S1 and S2 subsites of serine and cysteine proteases (e.g., Chymotrypsin, Trypsin, Cathepsins) and investigating the thermodynamics of peptide bond formation vs. hydrolysis.[1]

Executive Summary

Ac-Tyr-Lys-NH2 is a blocked dipeptide amide designed to isolate specific proteolytic events.[1] By acetylating the N-terminus, aminopeptidase activity is nullified, forcing enzymatic recognition to occur via endopeptidase or amidase pathways. The molecule serves two distinct mechanistic roles depending on the enzyme class:

-

P1-P1' Probe (Amidase Activity): For Trypsin-like proteases, the C-terminal Lysine targets the S1 pocket, directing cleavage at the amide bond (releasing ammonia).[1]

-

P2-P1 Probe (Peptidase Activity): For Chymotrypsin-like proteases, the Tyrosine residue targets the S1 hydrophobic pocket, directing cleavage at the Tyr-Lys peptide bond (releasing Lys-NH2).[1]

This duality makes it a powerful tool for defining the structural determinants of specificity in protease active sites.[1]

Molecular Architecture & Substrate Logic

The physicochemical properties of Ac-Tyr-Lys-NH2 are engineered to test the "Lock and Key" (or Induced Fit) mechanisms of protease active sites.

Structural Components

| Component | Chemical Identity | Mechanistic Function |

| N-Cap | Acetyl Group (Ac-) | Protection: Blocks N-terminal degradation (Aminopeptidases).[1] Binding: Mimics the upstream polypeptide chain (P3 position) to stabilize the enzyme-substrate complex.[1] |

| P2 Residue | L-Tyrosine (Tyr) | Hydrophobic Anchor: Targets the S2 subsite in Trypsin-like enzymes or the S1 subsite in Chymotrypsin-like enzymes.[1] Provides aromatic stacking interactions (π-π).[1] |

| P1 Residue | L-Lysine (Lys) | Basic Anchor: Positively charged side chain ( |

| C-Cap | Amide Group (-NH2) | Leaving Group: Mimics the downstream peptide chain.[1] Its hydrolysis releases ammonia, simplifying kinetic monitoring (no secondary peptide products).[1] |

Mechanism of Action: Protease Cleavage Pathways

The cleavage mechanism depends entirely on which residue the protease recruits into its primary specificity pocket (S1).[1]

Scenario A: Trypsin-Like Serine Proteases (e.g., Trypsin, Tryptase)

Mechanism: C-terminal Amidase Activity Target Bond: Lys-NH2 (Amide bond)[1]

-

Recognition (Michaelis Complex):

-

Acylation (Nucleophilic Attack):

-

Release of Leaving Group:

-

Deacylation:

-

A water molecule attacks the ester linkage of the acyl-enzyme.

-

Ac-Tyr-Lys-OH is released, regenerating the free enzyme.

-

Scenario B: Chymotrypsin-Like Proteases (e.g., Chymotrypsin, Cathepsin L)

Mechanism: Endopeptidase Activity Target Bond: Tyr-Lys (Peptide bond)[1]

-

Recognition:

-

Cleavage:

Visualization: Catalytic Cycle (Trypsin-Like)[1]

The following diagram illustrates the kinetic pathway for the hydrolysis of Ac-Tyr-Lys-NH2 by a serine protease (Trypsin-like mode).

Caption: Kinetic pathway of Ac-Tyr-Lys-NH2 hydrolysis via the Serine Protease catalytic triad mechanism.

Experimental Protocols

Protocol A: Kinetic Assay for Trypsin-Like Activity

This assay measures the amidase activity (cleavage of the C-terminal amide). Since ammonia release is difficult to measure directly in real-time without coupled enzymes, High-Performance Liquid Chromatography (HPLC) is the gold standard for validation.

Objective: Determine

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2 (stabilizer).

-

Substrate Stock: 10 mM Ac-Tyr-Lys-NH2 in water or 10% DMSO.[1]

-

Enzyme: Trypsin (bovine pancreatic) or recombinant Tryptase.[1]

-

Quenching Agent: 1% Trifluoroacetic acid (TFA).[1]

Workflow:

-

Preparation: Prepare substrate dilutions (0.1 mM to 5 mM) in reaction buffer.

-

Initiation: Add 10 nM Enzyme to each substrate well/tube. Incubate at 37°C.

-

Sampling: At defined time points (0, 5, 10, 15, 30 min), remove aliquots.

-

Quenching: Immediately mix aliquot with equal volume of 1% TFA to stop reaction.

-

Detection (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

-

Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).[1]

-

Monitoring: Absorbance at 280 nm (detects Tyrosine phenol ring).[1]

-

Separation: Ac-Tyr-Lys-NH2 (Substrate) will elute differently from Ac-Tyr-Lys-OH (Product).[1] The loss of the amide group shifts retention time.

-

-

Analysis: Plot product concentration vs. time to get initial velocity (

). Fit

Protocol B: Enzymatic Peptide Synthesis (Reverse Hydrolysis)

As cited in technical literature (e.g., Biochemistry (Moscow), ResearchGate), Ac-Tyr-Lys-NH2 can be synthesized by Chymotrypsin in high-organic solvents.[1] This confirms the Tyr-Lys bond susceptibility.

Workflow:

-

Solvent System: 60% Dimethylformamide (DMF) / 40% Buffer.[1] (High organic content suppresses water activity, favoring bond formation over hydrolysis).[1]

-

Substrates: Ac-Tyr-OEt (Ester donor) + H-Lys-NH2 (Amine acceptor).[1]

-

Catalyst: Immobilized

-Chymotrypsin.[1][2] -

Mechanism: Chymotrypsin forms Acyl-Enzyme with Ac-Tyr.[1] The Lys-NH2 nucleophile attacks the Acyl-Enzyme, forming Ac-Tyr-Lys-NH2 .

References

-

Gladilin, A. K., et al. (2009).[1] Peptide Synthesis in Dimethylformamide-Based Organic Media Catalysed by Non-Covalent Chymotrypsin–Polyelectrolyte Complexes. Biocatalysis and Biotransformation.[2] Link

-

Schechter, I., & Berger, A. (1967).[1] On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications. (Foundational text defining P1/S1 nomenclature used in this guide). Link

-

Hedstrom, L. (2002).[1] Serine Protease Mechanism and Specificity. Chemical Reviews. (Authoritative review on the catalytic triad mechanism). Link[1]

-

Bacheva, A., et al. (2003).[1][2] Activity and Stability of Native and Modified Subtilisins in Various Media. Biochemistry (Moscow).[1][2] (Details kinetic parameters for similar peptide substrates). Link[1]

Sources

Methodological & Application

Application Note: Label-Free Quantification of HDAC/SIRT1 Activity Using Ac-Tyr-Lys-NH2 as a Reference Standard

Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) / HPLC-UV

Executive Summary & Mechanistic Rationale

In epigenetic drug discovery, the transition from fluorogenic substrates to label-free, native-like peptides is critical for eliminating binding artifacts. Traditional substrates utilizing bulky fluorophores (e.g., AMC or pNA) can artificially alter the apparent Michaelis-Menten kinetics (

To circumvent these limitations, Ac-Tyr-Lys(Ac)-NH2 is employed as a physiologically relevant substrate. Upon enzymatic deacetylation, it yields the product Ac-Tyr-Lys-NH2 , which serves as the absolute reference standard for quantification[2].

The Causality Behind the Standard Design

-

Tyrosine (Tyr) Inclusion: The aromatic ring of Tyrosine provides a strong orthogonal chromophore for HPLC-UV detection (at 280 nm) while simultaneously offering excellent proton affinity, ensuring high ionization efficiency and signal-to-noise (S/N) ratios in positive-ion Electrospray Ionization (ESI-MS).

-

C-Terminal Amidation (-NH2): Neutralizing the C-terminal carboxylate mimics the continuous peptide backbone of a full-length histone tail. Furthermore, amidation protects the standard from rapid degradation by exopeptidases if the assay is adapted for crude nuclear extracts.

-

Label-Free Fidelity: By omitting the fluorophore, the standard ensures that the quantified enzymatic activity reflects true active-site engagement rather than allosteric interference.

Figure 1: Enzymatic deacetylation of Ac-Tyr-Lys(Ac)-NH2 yielding the Ac-Tyr-Lys-NH2 standard.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Mass spectrometry is highly susceptible to "matrix effects" (ion suppression or enhancement caused by buffer salts and proteins). Therefore, the standard curve cannot be prepared in pure solvent; it must be matrix-matched .

System Controls

-

Positive Control (Maximal Turnover): Enzyme + Substrate. Establishes the upper limit of the assay window.

-

Negative Control (Pharmacological Validation): Enzyme + Substrate + Pan-Inhibitor (e.g., 10 µM Trichostatin A for Class I/II HDACs, or 50 µM Suramin for SIRT1) [3]. This proves that the detected Ac-Tyr-Lys-NH2 is strictly the result of enzymatic deacetylation, not spontaneous hydrolysis.

-

Background Blank (Thermodynamic Baseline): Buffer + Substrate. Accounts for any trace deacetylated peptide present as an impurity in the synthesized substrate batch.

Figure 2: Self-validating workflow for label-free HDAC assays using Ac-Tyr-Lys-NH2.

Step-by-Step Methodology

Phase 1: Reagent & Matrix Preparation

Causality Note: Bovine Serum Albumin (BSA) is included in the assay buffer to prevent the highly hydrophobic peptide from adsorbing to the walls of the microplate. However, BSA causes severe ion suppression in MS. The subsequent acid-quenching step is purposely designed to precipitate this protein prior to injection.

-

Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1 mg/mL BSA. (For Sirtuin assays, supplement with 500 µM NAD+).

-

Quench Solution: 10% Trifluoroacetic Acid (TFA) in LC-MS grade water.

-

Standard Stock: Reconstitute lyophilized Ac-Tyr-Lys-NH2 in 100% DMSO to a concentration of 10 mM.

Phase 2: Matrix-Matched Standard Curve Generation

Prepare the standard curve directly in the Assay Buffer containing heat-inactivated enzyme and unmodified substrate . This guarantees the ionization environment for the standard perfectly mirrors the experimental samples.

Table 1: Matrix-Matched Ac-Tyr-Lys-NH2 Standard Curve

| Standard Level | Ac-Tyr-Lys-NH2 Final Conc. (µM) | Vol. of Standard Spike (µL) | Vol. of Matrix Buffer (µL) | Expected MS Response |

| Std 6 | 50.0 | 5.0 (from 1 mM stock) | 95.0 | Upper Limit of Quantitation |

| Std 5 | 25.0 | 50.0 (from Std 6) | 50.0 | Linear Range |

| Std 4 | 12.5 | 50.0 (from Std 5) | 50.0 | Linear Range |

| Std 3 | 6.25 | 50.0 (from Std 4) | 50.0 | Linear Range |

| Std 2 | 3.125 | 50.0 (from Std 3) | 50.0 | Linear Range |

| Std 1 | 1.56 | 50.0 (from Std 2) | 50.0 | Lower Limit of Quantitation |

| Blank | 0.0 | 0.0 | 50.0 | Baseline Noise |

Phase 3: Reaction Execution & Quenching

-

Initiation: Add 10 µL of HDAC/SIRT1 enzyme (e.g., 5 nM final concentration) to 40 µL of substrate mixture (100 µM final concentration) in a 96-well V-bottom plate.

-

Incubation: Seal the plate and incubate at 37°C for 30–60 minutes on an orbital shaker (300 rpm).

-

Quenching: Add 5 µL of the 10% TFA Quench Solution to all wells (including the standard curve).

-

Causality: The sudden drop in pH (< 2.0) instantly denatures the HDAC enzyme, halting the reaction to prevent temporal drift during the LC-MS queue. It also protonates the basic Lysine side chain, preparing the peptide for positive-ion MS [M+H]+.

-

-

Precipitation: Centrifuge the plate at 4,000 × g for 15 minutes at 4°C to pellet the precipitated BSA and denatured enzyme.

-

Transfer: Carefully transfer 40 µL of the cleared supernatant to an LC-MS autosampler vial.

Phase 4: LC-MS/MS Acquisition Parameters

Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to separate the deacetylated standard (Ac-Tyr-Lys-NH2) from the acetylated substrate (Ac-Tyr-Lys(Ac)-NH2) prior to MS ionization.

Table 2: Chromatographic Gradient (Flow Rate: 0.4 mL/min)

| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in Acetonitrile) | Elution Phase |

| 0.00 | 95% | 5% | Column Equilibration |

| 0.50 | 95% | 5% | Sample Loading / Salt Wash |

| 2.50 | 40% | 60% | Peptide Elution Window |

| 3.00 | 5% | 95% | Column Wash |

| 4.00 | 95% | 5% | Re-equilibration |

Note: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Ac-Tyr-Lys-NH2. The exact m/z precursor will depend on the isotopic distribution, typically monitored as the [M+H]+ ion.

References

-

A comparative study of target engagement assays for HDAC1 inhibitor profiling. Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). URL:[Link]

-

BindingDB SIRT1 Assay Data: Inhibition of human N-terminal His-tagged SIRT1 using Ac-Tyr-Lys-NH2. Source: The Binding Database. URL:[Link]

- Methods for the identification and characterization of HDAC interacting compounds (WO2011018241A1).

Application Note: Ac-Tyr-Lys-NH2 in Trypsin-Coupled Fluorometric Assays

This Application Note and Protocol is designed for researchers and drug development professionals using Ac-Tyr-Lys-NH2 (and its fluorogenic analogs) in trypsin-coupled assays. This guide addresses the specific utility of this dipeptide derivative in monitoring Lysine-modifying enzymes (such as Histone Acetyltransferases - HATs) and Serine Protease activity via a coupled enzymatic workflow.

Introduction & Principle

Ac-Tyr-Lys-NH2 is a synthetic dipeptide derivative primarily utilized as a substrate probe for enzymes acting on the lysine side chain or the C-terminal amide bond. While often used in peptide synthesis studies, its critical application in bioanalysis lies in Trypsin-Coupled Fluorometric Assays .

These assays exploit the strict substrate specificity of Trypsin (and trypsin-like proteases) for positively charged side chains (Lysine/Arginine) at the P1 position.

Core Mechanism

The assay functions on a "Protection-vs-Cleavage" logic:

-

Substrate Integrity: Ac-Tyr-Lys-NH2 contains an exposed

-amino group on the Lysine residue. -

Primary Enzymatic Event (Modulation): An upstream enzyme (e.g., a Histone Acetyltransferase (HAT) or Transglutaminase ) modifies the Lysine side chain.

-

Example: HAT transfers an acetyl group to the

-amine

-

-

Trypsin Coupling (The Sensor): Trypsin is added to the reaction.

-

Unmodified Substrate: Trypsin recognizes the charged Lysine and cleaves the C-terminal bond (Amidase activity) or a downstream fluorophore linkage.

-

Modified Substrate: Acetylation (or other modification) neutralizes the charge. Trypsin cannot bind or cleave the substrate.

-

-

Signal Generation:

-

Direct Fluorometry (AMC/AFC analogs): If using Ac-Tyr-Lys-AMC, cleavage releases the fluorophore.

-

Amine Detection (Strict Ac-Tyr-Lys-NH2): Cleavage of the amide bond releases ammonia/free amines, detectable via OPA (o-Phthaldialdehyde) or Fluorescamine .

-

Logical Flow Diagram

The following diagram illustrates the "Switch" mechanism utilized in this assay.

Caption: Logic gate of the Trypsin-coupled assay. Modification of the Lysine residue blocks Trypsin cleavage, resulting in a loss of signal (or retention of signal depending on detection mode).

Experimental Protocol

This protocol details the setup for a HAT Activity Assay using Ac-Tyr-Lys-NH2 (or its AMC analog) coupled with Trypsin.

A. Reagents & Preparation[1][2]

| Reagent | Concentration | Preparation Notes |

| Ac-Tyr-Lys-NH2 | 10 mM Stock | Dissolve in DMSO. Store at -20°C. Stable for 6 months. |

| HAT Assay Buffer | 1X | 50 mM HEPES (pH 8.0), 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100. |

| Trypsin Solution | 0.05% (w/v) | Prepare fresh in Trypsin Buffer (50 mM Tris, pH 8.0, 10 mM CaCl₂). |

| Acetyl-CoA | 10 mM | Cofactor for HAT. Dissolve in dH₂O. |

| Stop Solution | -- | 10% SDS or specific Protease Inhibitor Cocktail (if needed to stop Trypsin). |

| Detection Reagent | -- | Fluorescamine (3 mg/mL in acetone) OR OPA Reagent . |

B. Assay Workflow (Step-by-Step)

Phase 1: The Upstream Reaction (Modification)

-

Plate Setup: Use a 96-well black fluorometric plate (low auto-fluorescence).

-

Reaction Mix: Combine the following in each well:

-

20 µL HAT Enzyme (titrated activity)

-

5 µL Ac-Tyr-Lys-NH2 (Final conc: 50–200 µM)

-

5 µL Acetyl-CoA (Final conc: 100 µM)

-

20 µL HAT Assay Buffer

-

-

Incubation: Incubate at 30°C or 37°C for 30–60 minutes.

-

Control 1 (No Enzyme): Buffer + Substrate + CoA.

-

Control 2 (Background): Buffer only.

-

Phase 2: Trypsin Coupling & Detection

Choose the detection method based on your substrate variant.

Method A: For Ac-Tyr-Lys-AMC (Fluorogenic Substrate)

-

Stop HAT Reaction: (Optional) Heat inactivate HAT at 65°C for 10 min if HAT interferes with Trypsin (rare).

-

Add Trypsin: Add 50 µL of Trypsin Solution to each well.

-

Incubate: Incubate at 37°C for 15–30 minutes.

-

Read: Measure fluorescence continuously or at endpoint.

-

Ex/Em: 360 nm / 460 nm (for AMC).

-

Interpretation:Decrease in fluorescence compared to Control 1 indicates HAT activity (Acetylation blocked Trypsin cleavage).

-

Method B: For Ac-Tyr-Lys-NH2 (Non-Fluorogenic Amide) This method detects the free amines generated by Trypsin cleavage (or lack thereof).

-

Add Trypsin: Add 50 µL of Trypsin Solution to the HAT reaction mix.

-

Incubate: 37°C for 30 minutes. Trypsin cleaves the C-terminal amide of unmodified substrate, releasing NH₃ and exposing a new carboxylate (no new amine on peptide) but potentially cleaving internal bonds if impure.

-

Correction: Trypsin cleaves the Lys-NH₂ bond (amidase). This releases NH₃ .

-

Alternative: Use Fluorescamine to detect the remaining free

-amines of the Lysine if Trypsin step is skipped? -

Better Protocol:

-

Run HAT reaction.

-

Add Fluorescamine (25 µL).

-

Read Ex/Em 390/475 nm.

-

Acetylation reduces the signal (blocks primary amine).

-

Why use Trypsin? In this specific amide context, Trypsin is used if you are measuring Trypsin Inhibition by the peptide, or if you are using a FRET pair where cleavage separates a quencher.

-

Recommendation: For strict Ac-Tyr-Lys-NH2, the Fluorescamine Method (Direct) is superior to Trypsin coupling. Use Trypsin coupling only if using the AMC derivative.

-

-

Data Analysis & Troubleshooting

Calculating Activity

Calculate the % Modification (Acetylation) using the formula:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (No Signal Drop) | Trypsin concentration too high. | Titrate Trypsin down. It must be the rate-limiting step to detect the "protection" effect. |

| Low Signal in Controls | Substrate degradation or Trypsin inactivity. | Use fresh Trypsin buffer (Ca²⁺ is essential). Verify substrate purity by HPLC. |

| Non-Linear Kinetics | Inner filter effect or substrate depletion. | Dilute substrate. Ensure Acetyl-CoA is in excess for HAT assays. |

| DMSO Interference | High solvent concentration affecting Trypsin. | Keep final DMSO concentration < 1% (v/v). |

References

-

Enzymatic Peptide Synthesis and Trypsin Specificity

- Title: Peptide Synthesis Catalyzed by Crosslinked α-Chymotrypsin in Organic Media.

- Source: ResearchG

-

URL:[Link]

-

Fluorogenic Substrates for Proteases (MMP/Trypsin)

-

HAT Assay Principles (Coupled Assays)

- Title: A continuous fluorometric assay for histone acetyltransferase activity.

- Source: PubMed

-

URL:[Link]

-

Ac-Tyr-Lys-NH2 Chemical Data

Sources

Technical Application Note: Ac-Tyr-Lys-NH2 in Deacetylase Assays

This guide details the application of Ac-Tyr-Lys-NH2 (Acetyl-Tyrosine-Lysine-Amide) as a critical Product Reference Standard in the quantitative analysis of deacetylase activity, specifically targeting Sirtuin 1 (SIRT1) and HDAC6 enzymes which regulate Tau protein aggregation.

Subject: Optimization of LC-MS/MS Deacetylase Assays using Ac-Tyr-Lys-NH2 as a Product Calibrator. Target Enzymes: SIRT1, HDAC6 (Tau-targeting deacetylases). Related Substrate: Ac-Tyr-Lys(Ac)-NH2.

Abstract & Scientific Context

In drug discovery and epigenetics, the quantification of histone deacetylase (HDAC) and Sirtuin activity requires precise analytical controls. Ac-Tyr-Lys-NH2 is a synthetic dipeptide corresponding to the deacetylated C-terminus of the Tau protein's "PHF6" aggregation motif (

While often mistaken for a substrate, Ac-Tyr-Lys-NH2 functions as the Positive Control for Product Detection . It represents the chemically defined endpoint of the deacetylation reaction. In high-throughput screening (HTS) using Mass Spectrometry (SAMDI or LC-MS), this compound is essential for:

-

Retention Time Validation: Confirming the chromatographic elution profile of the deacetylated species.

-

Ionization Optimization: Tuning MS parameters (Cone voltage, Collision energy) for maximum sensitivity.

-

Quantification: Building the standard curve to convert detector response (AUC) into molar activity.

Mechanism of Action

The biological relevance stems from the acetylation of Lysine residues in the Tau protein (e.g., Lys280, Lys311), which promotes pathological aggregation (Alzheimer's tangles). SIRT1 deacetylates these residues to restore microtubule stability.

The Assay System:

-

Substrate: Ac-Tyr-Lys(Ac)-NH2 (Acetylated precursor).

-

Enzyme: SIRT1 (NAD+-dependent) or HDAC6 (Zn2+-dependent).

-

Product (Analyte): Ac-Tyr-Lys-NH2 (Deacetylated marker).

Visualizing the Assay Principle

The following diagram illustrates the enzymatic conversion and the role of Ac-Tyr-Lys-NH2 as the validating standard.

Figure 1: The enzymatic workflow showing Ac-Tyr-Lys-NH2 as the synthetic benchmark for quantifying the biological product.

Detailed Protocol: LC-MS/MS Deacetylase Assay

A. Reagents & Preparation

| Component | Specification | Storage | Notes |

| Standard | Ac-Tyr-Lys-NH2 | -20°C | Dissolve in 50% DMSO to 10 mM stock. |

| Substrate | Ac-Tyr-Lys(Ac)-NH2 | -20°C | Substrate must be >95% purity to avoid background signal. |

| Enzyme | Recombinant SIRT1 | -80°C | Avoid freeze-thaw cycles. |

| Cofactor | NAD+ (for Sirtuins) | -20°C | Prepare fresh 50 mM aqueous solution. |

| Buffer | 50 mM Tris-HCl, pH 8.0 | 4°C | Supplement with 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. |

B. Analytical Method Development (Pre-Assay)

Before running the enzyme assay, establish the detection parameters using the Ac-Tyr-Lys-NH2 positive control.

-

MS Tuning:

-

Infuse 1 µM Ac-Tyr-Lys-NH2 in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

-

Perform a precursor ion scan (Q1). Expected [M+H]+: Calc. MW approx 350.4 Da (Check exact mass based on synthesis).

-

Identify Product Ions (MS2) for MRM (Multiple Reaction Monitoring). Common fragment: Tyrosine immonium ion (m/z 136.1).

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Gradient: 5% to 60% B (Acetonitrile) over 3 minutes.

-

Validation: Inject the Standard. Ensure a sharp peak with S/N > 100.

-

C. Enzyme Reaction Protocol

Objective: Measure the conversion of Ac-Tyr-Lys(Ac)-NH2 to Ac-Tyr-Lys-NH2.

-

Master Mix Prep:

-

Mix Assay Buffer, NAD+ (500 µM final), and Substrate (Ac-Tyr-Lys(Ac)-NH2, 50 µM final).

-

-

Initiation:

-

Add SIRT1 enzyme (10-50 nM final) to the wells.

-

Include a No Enzyme Control (Blank) .

-

-

Incubation:

-

Incubate at 37°C for 30–60 minutes.

-

-

Quenching:

-

Stop reaction by adding 1 volume of Stop Solution (10% Formic Acid in Acetonitrile).

-

Critical Step: Spike an Internal Standard (e.g., deuterated peptide) here if available.

-

-

Standard Curve Spiking:

-

Prepare a separate set of wells with the Ac-Tyr-Lys-NH2 Standard at concentrations: 0, 1, 5, 10, 25, 50 µM in quenched reaction buffer (matrix matching).

-

D. Data Analysis & Calculation

Analyze the samples via LC-MS/MS. Integrate the peak area for Ac-Tyr-Lys-NH2.

1. Generate Standard Curve:

Plot Peak Area (Standard) vs. Concentration (µM).

2. Calculate Activity:

Use the equation to determine product concentration in reaction wells:

3. Specific Activity:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Standard Peak is Broad/Tailing | Column overload or pH mismatch. | Ensure Mobile Phase contains 0.1% Formic Acid. Reduce injection volume. |

| Signal in "No Enzyme" Control | Substrate contamination. | The substrate Ac-Tyr-Lys(Ac)-NH2 may contain trace amounts of the deacetylated form. Run a blank injection of the substrate and subtract this background. |

| Low Sensitivity | Ion suppression from buffer. | Dilute quenched samples 1:10 in water before injection. Use a divert valve to send salts to waste. |

| No Product Formed | Inactive Enzyme or missing Cofactor. | Verify NAD+ freshness. Ensure Ac-Tyr-Lys(Ac)-NH2 is the correct substrate isomer. |

Workflow Visualization

The following diagram outlines the step-by-step experimental flow, highlighting where the Ac-Tyr-Lys-NH2 control is utilized.

Figure 2: Operational workflow for validation and testing.

References

-

Bachem. (n.d.). Tau Peptides and Deacetylase Substrates. Pharmaceutical Networking. Retrieved from [Link]

- Min, S. W., et al. (2010). Acetylation of Tau inhibits its degradation and contributes to tauopathy. Neuron, 67(6), 953-966.

-

Vakurov, A., et al. (2009).[1][2] Peptide Synthesis in Dimethylformamide-Based Organic Media. Biocatalysis and Biotransformation.[1][2] (Reference for synthesis yield of Ac-Tyr-Lys-NH2). Retrieved from [Link]

Sources

Label-free HDAC assay methods using Ac-Tyr-Lys-NH2

Application Note: High-Throughput, Label-Free Histone Deacetylase (HDAC) Activity Screening Using Ac-Tyr-Lys(Ac)-NH2 via MALDI-TOF Mass Spectrometry

Executive Summary

Histone Deacetylases (HDACs) are critical epigenetic modulators and highly validated targets in oncology and neurology. Historically, high-throughput screening (HTS) of HDAC inhibitors has relied on1[1]. These traditional methods utilize bulky substrates fused to 7-amino-4-methylcoumarin (AMC) and require a secondary coupled reaction with a developer protease (e.g., trypsin) to generate a signal.

However, fluorogenic coupled assays are notoriously susceptible to false positives and negatives. Library compounds frequently exhibit2[2], or inadvertently inhibit the secondary developer protease rather than the HDAC target itself. This application note details a robust, label-free methodology utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. By employing the minimalist dipeptide substrate Ac-Tyr-Lys(Ac)-NH2 , researchers can directly quantify the enzymatic mass shift, establishing a self-validating system that bypasses fluorogenic artifacts entirely.

Mechanistic Insights & Causality

The transition from fluorogenic to label-free mass spectrometry requires a substrate optimized for both enzymatic recognition and ionization efficiency. Ac-Tyr-Lys(Ac)-NH2 serves as an ideal minimalist substrate for several mechanistic reasons:

-

Enzymatic Specificity: The

-N-acetylated Lysine (Lys) mimics the natural acetylated histone tail, serving as the primary recognition site for Zn²⁺-dependent Class I and IIb HDACs. -

Ionization & UV Absorption: The N-terminal Tyrosine (Tyr) residue acts as a built-in UV chromophore. During MALDI-TOF analysis, this aromatic ring facilitates highly efficient energy transfer from the UV laser (via the matrix) to the peptide, ensuring a strong, reproducible ion yield.

-

Direct Mass Shift: The enzymatic hydrolysis removes the acetyl group (-42.01 Da), converting the substrate (

m/z 464.3) directly into the deacetylated product (

By measuring the ratio of these two specific mass peaks, the assay becomes internally controlled. Variations in absolute signal intensity—often caused by heterogeneous matrix crystallization ("sweet spots")—are mathematically normalized.

Fig 1: Label-free HDAC deacetylation mechanism and mass shift of the Ac-Tyr-Lys(Ac)-NH2 substrate.

Experimental Design & Causality (E-E-A-T)

To ensure a trustworthy and self-validating protocol, every reagent choice in this workflow is grounded in specific biochemical causality:

-

Assay Buffer Formulation: The reaction utilizes 50 mM Tris-HCl (pH 8.0) supplemented with 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂. Causality: HDACs are metalloenzymes that rely on a basic pH environment to activate a catalytic water molecule for nucleophilic attack on the acetyl carbonyl[3]. The inclusion of 0.1 mg/mL BSA prevents the non-specific adsorption of the low-concentration enzyme to the hydrophobic walls of the microplate.

-

Reaction Quenching: 1% Trifluoroacetic acid (TFA) is utilized to terminate the assay. Causality: TFA serves a dual purpose. First, it drops the pH below 3.0, instantly protonating the active site histidine residues and denaturing the enzyme to halt the reaction. Second, it acts as an ion-pairing agent that enhances the positive-ion mode ionization of the peptides during MS analysis.

-

Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA). Causality: CHCA co-crystallizes perfectly with low molecular weight peptides (<2000 Da) and provides a "hot" ionization environment, which minimizes adduct formation and yields clean, easily quantifiable spectra for dipeptides.

Fig 2: High-throughput MALDI-TOF workflow for label-free HDAC inhibitor screening.

Step-by-Step Protocol

Reagents Required:

-

Recombinant HDAC enzyme (e.g., HDAC1, HDAC6)[3].

-

Substrate: Ac-Tyr-Lys(Ac)-NH2 (10 mM stock in DMSO).

-

Reference Inhibitor: Trichostatin A (TSA) or SAHA (Vorinostat)[1].

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA[3].

-

Quench/Matrix Solution: 10 mg/mL CHCA in 50% Acetonitrile / 0.1% TFA.

Execution (384-Well Format):

-

Enzyme Preparation: Dilute the recombinant HDAC enzyme in Assay Buffer to a 2× working concentration (e.g., 4 nM for a final concentration of 2 nM).

-

Compound Pre-Incubation: In a 384-well polypropylene microplate, dispense 5 µL of the test inhibitor (or DMSO vehicle control) and 10 µL of the 2× HDAC enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the enzyme.

-

Reaction Initiation: Add 5 µL of a 4× Ac-Tyr-Lys(Ac)-NH2 substrate solution (final assay concentration: 5 µM).

-

Enzymatic Cleavage: Seal the plate and incubate at 37 °C for exactly 30 minutes. Causality: A 30-minute window ensures linear product formation (keeping substrate conversion below 20%) to maintain steady-state Michaelis-Menten kinetics, which is critical for accurate IC₅₀ determination[2].

-

Quenching: Add 20 µL of 1% TFA to all wells to instantaneously terminate catalysis.

-

Matrix Co-Crystallization: Transfer 2 µL of the quenched reaction mixture to a new plate containing 2 µL of the CHCA Matrix Solution. Mix thoroughly by pipetting.

-